6,13-Bis(9,9-diethyl-9H-fluoren-2-YL)-6,13-dihydropentacene-6,13-diol
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Overview
Description
6,13-Bis(9,9-diethyl-9H-fluoren-2-YL)-6,13-dihydropentacene-6,13-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of fluorenyl groups attached to a pentacene core, which imparts distinct electronic and photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Bis(9,9-diethyl-9H-fluoren-2-YL)-6,13-dihydropentacene-6,13-diol typically involves multi-step organic reactions. One common method includes the coupling of fluorenyl derivatives with pentacene precursors under controlled conditions. The reaction often requires the use of catalysts, such as palladium or nickel complexes, to facilitate the coupling process. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
6,13-Bis(9,9-diethyl-9H-fluoren-2-YL)-6,13-dihydropentacene-6,13-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorenyl or pentacene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
6,13-Bis(9,9-diethyl-9H-fluoren-2-YL)-6,13-dihydropentacene-6,13-diol has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex organic molecules and materials.
Biology: Its unique photophysical properties make it useful in studying biological systems and processes.
Industry: Used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which 6,13-Bis(9,9-diethyl-9H-fluoren-2-YL)-6,13-dihydropentacene-6,13-diol exerts its effects involves interactions with molecular targets and pathways. The compound’s electronic structure allows it to participate in electron transfer processes, making it useful in electronic and photonic applications. Additionally, its ability to form stable complexes with other molecules enables its use in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
6,13-Bis(triisopropylsilylethynyl)pentacene: Known for its high charge mobility in organic semiconductors.
6,13-Diphenylpentacene: Exhibits strong photophysical properties and is used in organic electronics.
6,13-Bis(phenylethynyl)pentacene: Similar in structure but with different substituents, affecting its electronic properties.
Uniqueness
6,13-Bis(9,9-diethyl-9H-fluoren-2-YL)-6,13-dihydropentacene-6,13-diol is unique due to the presence of fluorenyl groups, which enhance its stability and electronic properties. This makes it particularly suitable for applications in organic electronics and photonics, where stability and performance are critical.
Properties
CAS No. |
880704-01-8 |
---|---|
Molecular Formula |
C56H48O2 |
Molecular Weight |
753.0 g/mol |
IUPAC Name |
6,13-bis(9,9-diethylfluoren-2-yl)pentacene-6,13-diol |
InChI |
InChI=1S/C56H48O2/c1-5-53(6-2)45-23-15-13-21-41(45)43-27-25-39(33-47(43)53)55(57)49-29-35-17-9-11-19-37(35)31-51(49)56(58,52-32-38-20-12-10-18-36(38)30-50(52)55)40-26-28-44-42-22-14-16-24-46(42)54(7-3,8-4)48(44)34-40/h9-34,57-58H,5-8H2,1-4H3 |
InChI Key |
IVCWHOVVWKHYNA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4(C5=CC6=CC=CC=C6C=C5C(C7=CC8=CC=CC=C8C=C74)(C9=CC1=C(C=C9)C2=CC=CC=C2C1(CC)CC)O)O)CC |
Origin of Product |
United States |
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